(R)-(4,4-ジフルオロピロリジン-2-イル)メタノール塩酸塩

説明

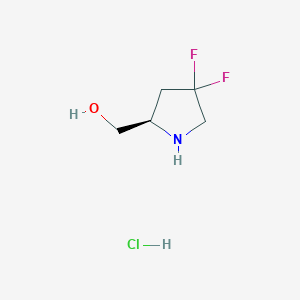

(R)-(4,4-difluoropyrrolidin-2-yl)methanol hydrochloride is a useful research compound. Its molecular formula is C5H10ClF2NO and its molecular weight is 173.59 g/mol. The purity is usually 95%.

BenchChem offers high-quality (R)-(4,4-difluoropyrrolidin-2-yl)methanol hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (R)-(4,4-difluoropyrrolidin-2-yl)methanol hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

医薬品試験

この化合物は、医薬品試験における基準物質として使用され、医薬品製剤の正確性と品質を保証することができます。 その正確な構造と特性は、この目的のために理想的な候補となっています .

化学合成

有機合成におけるビルディングブロックとして、この化合物は、特にピロリジンコア構造を必要とする様々な医薬品の創製に使用することができます。ピロリジンコア構造は、医薬品開発においてその有効性で知られています .

生物活性研究

ピロリジン誘導体は、抗菌、抗真菌、抗ウイルス、抗マラリア効果など、幅広い生物活性を示します。 この化合物は、同様の特性について研究され、様々な疾患に対する新しい治療法につながる可能性があります .

酵素阻害

ピロリジンコアは、しばしば酵素阻害効果と関連付けられています。 この化合物は、酵素阻害剤としての可能性について研究され、酵素の調節が重要な疾患の治療に影響を与える可能性があります .

神経薬理学

一部のピロリジン誘導体が神経薬理学的な活性を示していることから、この化合物は神経機能または障害に対する効果について探求される可能性があります .

糖尿病管理

ピロリジン誘導体は、血糖値の低下と関連付けられています。 この化合物は、糖尿病および関連する代謝性疾患の管理における潜在的な用途について調査される可能性があります .

生物活性

(R)-(4,4-difluoropyrrolidin-2-yl)methanol hydrochloride is a synthetic compound with potential biological activities attributed to its unique chemical structure. This article explores the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a pyrrolidine ring substituted with two fluorine atoms at the 4-position and a hydroxymethyl group at the 2-position. The hydrochloride salt form enhances its solubility and stability, making it suitable for medicinal chemistry applications.

Predicted Biological Activities

Research indicates that (R)-(4,4-difluoropyrrolidin-2-yl)methanol hydrochloride may exhibit significant biological activity due to its functional groups. The presence of both amine and alcohol groups allows for various interactions with biological targets, which may include:

- Analgesic Properties : Similar compounds have shown potential in pain relief.

- Anti-inflammatory Effects : The difluoropyrrolidine structure may enhance anti-inflammatory activity by modulating immune responses.

- Receptor Interaction : The compound's structure suggests it could interact with various receptors or enzymes in the body.

Structure-Activity Relationship (SAR)

Computational models have predicted the activity of (R)-(4,4-difluoropyrrolidin-2-yl)methanol hydrochloride based on its structure. The following table summarizes some related compounds and their predicted activities:

| Compound Name | Structure Features | Biological Activity | Unique Characteristics |

|---|---|---|---|

| (R)-(4,4-difluoropyrrolidin-2-yl)methanol hydrochloride | Pyrrolidine with difluoromethyl | Predicted analgesic and anti-inflammatory properties | Enhanced lipophilicity due to difluoromethyl substitution |

| (1-(4-Aminophenyl)-4,4-difluoropyrrolidin-2-yl)methanol | Aminophenyl + Difluoropyrrolidine | Predicted analgesic properties | Potential for receptor interaction |

| (1-(3-Aminophenyl)-4-fluoropyrrolidin-2-yl)methanol | Aminophenyl + Monofluoropyrrolidine | Moderate anti-inflammatory effects | Reduced activity due to monofluoro substitution |

While specific mechanisms for (R)-(4,4-difluoropyrrolidin-2-yl)methanol hydrochloride are not fully elucidated, similar compounds often act through:

- Receptor Modulation : Compounds in this class may bind to specific receptors, influencing cellular signaling pathways.

- Enzyme Inhibition : Some derivatives have been shown to inhibit enzymes involved in inflammatory processes or pain signaling.

- Interaction with Heat Shock Proteins : Research suggests potential interactions with HSP90, a chaperone protein involved in various cellular processes.

Case Studies and Research Findings

Recent studies have investigated the biological activities of related compounds. For example:

- A study on dipyridamole analogues indicated that modifications to the pyrrolidine ring can significantly alter metabolic stability and biological activity . This suggests that structural variations in (R)-(4,4-difluoropyrrolidin-2-yl)methanol hydrochloride could lead to enhanced therapeutic effects.

特性

IUPAC Name |

[(2R)-4,4-difluoropyrrolidin-2-yl]methanol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9F2NO.ClH/c6-5(7)1-4(2-9)8-3-5;/h4,8-9H,1-3H2;1H/t4-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWAVXSQHRZARDV-PGMHMLKASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(NCC1(F)F)CO.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H](NCC1(F)F)CO.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10ClF2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。